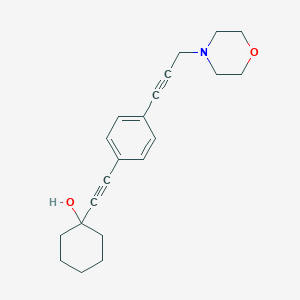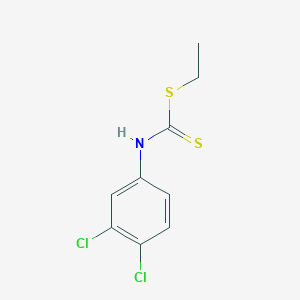
ethyl N-(3,4-dichlorophenyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl N-(3,4-dichlorophenyl)carbamodithioate is a chemical compound with the molecular formula C9H9Cl2NS2. It is known for its unique structure, which includes both chlorine and sulfur atoms. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
The synthesis of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves several steps. One common method includes the reaction of 3,4-dichloroaniline with carbon disulfide in the presence of a base, followed by esterification with ethanol. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
化学反应分析
ethyl N-(3,4-dichlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
ethyl N-(3,4-dichlorophenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
ethyl N-(3,4-dichlorophenyl)carbamodithioate can be compared with other similar compounds, such as:
Carbanilic acid, 3,4-dichloro-, ethyl ester: Lacks the sulfur atoms present in the dithio- derivative.
Carbanilic acid, 3,4-dichlorodithio-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Carbanilic acid, 3,4-dichlorodithio-, propyl ester: Similar structure but with a propyl group instead of an ethyl group. The uniqueness of carbanilic acid, 3,4-dichlorodithio-, ethyl ester lies in its specific combination of chlorine and sulfur atoms, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
13037-37-1 |
|---|---|
分子式 |
C9H9Cl2NS2 |
分子量 |
266.2 g/mol |
IUPAC 名称 |
ethyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H9Cl2NS2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI 键 |
AHFQVRXMYZFPHT-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
手性 SMILES |
CCSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
规范 SMILES |
CCSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Key on ui other cas no. |
13037-37-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


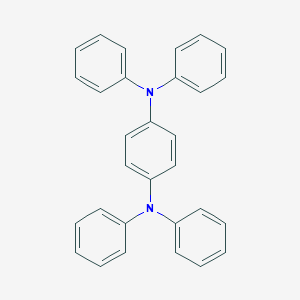
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
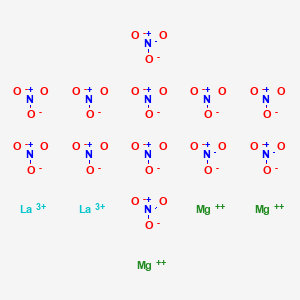
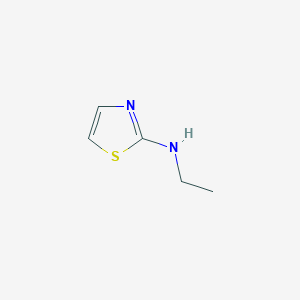

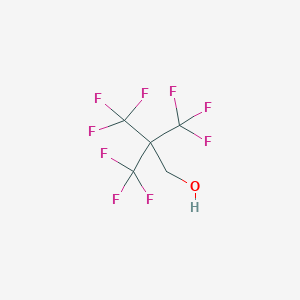
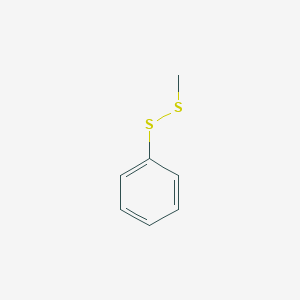
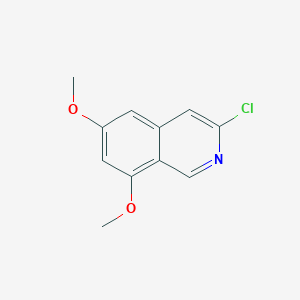
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
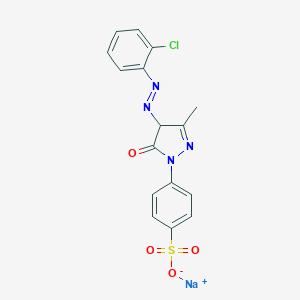
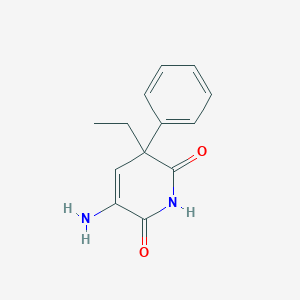
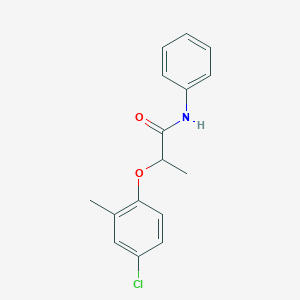
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
